2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)phenol
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Overview
Description
2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)phenol is an organic compound with the molecular formula C8H5BrF3NO4 It is characterized by the presence of bromine, nitro, and trifluoroethoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)phenol typically involves multiple steps:
Nitration: The nitration of the brominated phenol is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group.
Trifluoroethoxylation: The final step involves the introduction of the trifluoroethoxy group. This can be achieved by reacting the intermediate compound with 2,2,2-trifluoroethanol in the presence of a suitable base or catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield, and implementing purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The phenol group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted phenols depending on the nucleophile used.
Reduction: 2-Bromo-6-amino-4-(2,2,2-trifluoroethoxy)phenol.
Oxidation: Quinone derivatives of the original phenol compound.
Scientific Research Applications
2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)phenol involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, while the trifluoroethoxy group can influence the compound’s lipophilicity and bioavailability. These interactions can affect various biochemical pathways, making the compound useful in different research applications.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitrophenol: Similar structure but lacks the trifluoroethoxy group.
2-Bromo-6-nitro-4-(trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of trifluoroethoxy and an amino group instead of a phenol group.
Uniqueness
2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)phenol is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for unique interactions with biological targets. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C8H5BrF3NO4 |
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Molecular Weight |
316.03 g/mol |
IUPAC Name |
2-bromo-6-nitro-4-(2,2,2-trifluoroethoxy)phenol |
InChI |
InChI=1S/C8H5BrF3NO4/c9-5-1-4(17-3-8(10,11)12)2-6(7(5)14)13(15)16/h1-2,14H,3H2 |
InChI Key |
CYJVKKYLGOMGPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)OCC(F)(F)F |
Origin of Product |
United States |
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